molecular formula C11H12N2O3 B13540277 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid

2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid

Cat. No.: B13540277
M. Wt: 220.22 g/mol
InChI Key: CUJIBKUEVZCYCO-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid is a compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzonitrile with hydrazine can yield the indazole core, which can then be further functionalized .

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, to facilitate the cyclization process. Additionally, solvent-free conditions or green chemistry approaches may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The indazole ring can bind to various enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-3-(1-methyl-1h-indazol-3-yl)propanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups make it versatile for various chemical modifications and applications .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

2-hydroxy-3-(1-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O3/c1-13-9-5-3-2-4-7(9)8(12-13)6-10(14)11(15)16/h2-5,10,14H,6H2,1H3,(H,15,16)

InChI Key

CUJIBKUEVZCYCO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC(C(=O)O)O

Origin of Product

United States

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